molecular formula C11H10F4O B8002174 1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene

1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B8002174
M. Wt: 234.19 g/mol
InChI Key: FGEGUPOCWDFHPR-UHFFFAOYSA-N
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Description

1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C11H10F4O It is characterized by the presence of an allyl group and a tetrafluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 1,1,2,2-tetrafluoroethanol with an appropriate benzene derivative under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential bioactivity, as it can interact with cellular components and modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene is unique due to the presence of both the allyl and tetrafluoroethoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-prop-2-enyl-2-(1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O/c1-2-5-8-6-3-4-7-9(8)16-11(14,15)10(12)13/h2-4,6-7,10H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEGUPOCWDFHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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